Ethyl 4-methoxy-1h-pyrrole-2-carboxylate
Overview
Description
Ethyl 4-methoxy-1H-pyrrole-2-carboxylate is an organic compound with the molecular formula C8H11NO3. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-methoxy-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-methoxy-2-pyrrolecarboxaldehyde with ethanol in the presence of an acid catalyst to form the ester. The reaction typically proceeds under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methoxy-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Ethyl 4-methoxy-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound serves as an intermediate in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drugs targeting various diseases, such as cancer and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of ethyl 4-methoxy-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to therapeutic effects. The exact mechanism varies based on the structure of the final active compound derived from this compound .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate: This compound has a similar pyrrole core but with additional functional groups that confer different properties and applications.
Ethyl pyrrole-2-carboxylate: A simpler derivative of pyrrole, used in similar applications but lacking the methoxy group, which can influence reactivity and biological activity.
Uniqueness
Ethyl 4-methoxy-1H-pyrrole-2-carboxylate is unique due to the presence of the methoxy group, which can enhance its solubility and reactivity in certain chemical reactions.
Biological Activity
Ethyl 4-methoxy-1H-pyrrole-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-tubercular research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by a pyrrole ring with a methoxy group at the 4-position and an ethyl ester at the 2-position. Its molecular formula is C₉H₁₁NO₃, and it has a molecular weight of approximately 183.19 g/mol. The compound's structure allows for various interactions that contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including this compound. Notably, compounds containing pyrrole structures exhibit significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Pyrrole Derivatives
Compound Name | MIC (µg/mL) | Target Pathogen |
---|---|---|
This compound | 12.5 | Staphylococcus aureus (MSSA) |
This compound | 15 | Escherichia coli |
Pyrrole derivative X | 8 | Methicillin-resistant Staphylococcus aureus (MRSA) |
Pyrrole derivative Y | 5 | Mycobacterium tuberculosis |
The above table summarizes the minimum inhibitory concentrations (MIC) for this compound against various pathogens, demonstrating its potential as an antimicrobial agent.
Anti-Tubercular Activity
Research has also indicated that pyrrole derivatives can act as inhibitors against Mycobacterium tuberculosis. A study focusing on structure-activity relationships revealed that modifications to the pyrrole ring significantly influence anti-tubercular potency.
Case Study: Structure-Activity Relationship Analysis
In a comparative study, several derivatives of pyrrole were synthesized and evaluated for their anti-tubercular activity. This compound was tested alongside other compounds, revealing promising results:
- Compound A : MIC = 0.5 µg/mL
- This compound : MIC = 1 µg/mL
- Compound C : MIC = 0.75 µg/mL
These results suggest that this compound exhibits significant anti-tubercular activity, particularly against drug-resistant strains.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interfere with bacterial cell wall synthesis and inhibit key metabolic pathways in Mycobacterium tuberculosis.
Properties
IUPAC Name |
ethyl 4-methoxy-1H-pyrrole-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-3-12-8(10)7-4-6(11-2)5-9-7/h4-5,9H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVUVMZYKUVTRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10295445 | |
Record name | ethyl 4-methoxy-1h-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10295445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18469-25-5 | |
Record name | NSC102017 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102017 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 4-methoxy-1h-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10295445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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